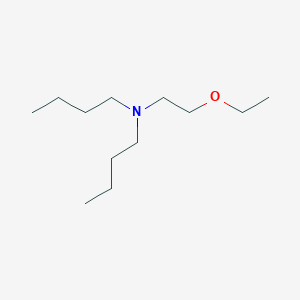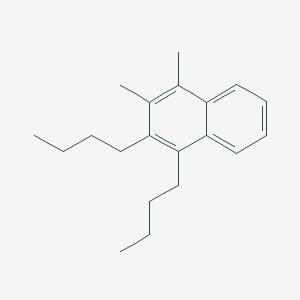
1,2-Dibutyl-3,4-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyl-3,4-dimethylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various industrial applications. This compound is characterized by the presence of two butyl groups and two methyl groups attached to the naphthalene ring, which influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyl-3,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity. The reaction conditions are optimized to achieve high yields while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutyl-3,4-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Applications De Recherche Scientifique
1,2-Dibutyl-3,4-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and as an intermediate in the synthesis of other naphthalene derivatives.
Mécanisme D'action
The mechanism of action of 1,2-Dibutyl-3,4-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the butyl and methyl groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylnaphthalene: Similar in structure but lacks the butyl groups, leading to different chemical and physical properties.
Dibutyl phthalate: Shares the dibutyl groups but has a different core structure, resulting in distinct applications and reactivity.
1,2-Dibutylbenzene: Similar in having butyl groups but differs in the aromatic core, affecting its chemical behavior.
Uniqueness
1,2-Dibutyl-3,4-dimethylnaphthalene is unique due to the specific arrangement of butyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable in various applications.
Propriétés
Numéro CAS |
65308-80-7 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,2-dibutyl-3,4-dimethylnaphthalene |
InChI |
InChI=1S/C20H28/c1-5-7-11-17-15(3)16(4)18-13-9-10-14-20(18)19(17)12-8-6-2/h9-10,13-14H,5-8,11-12H2,1-4H3 |
Clé InChI |
HGSOYWPHNHQXBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=CC=CC=C2C(=C1C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


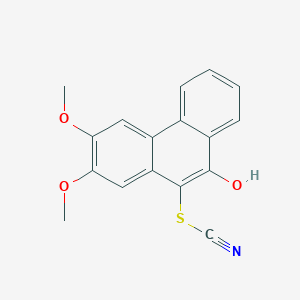
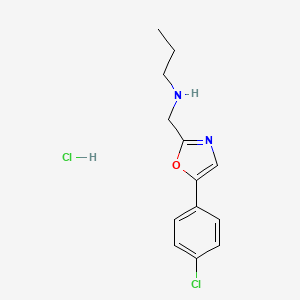

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
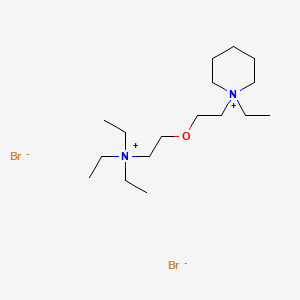


![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
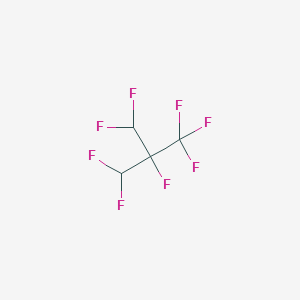
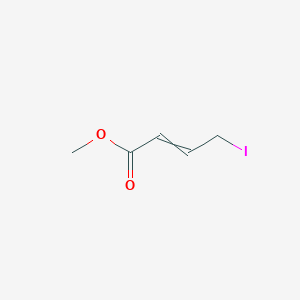
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)

